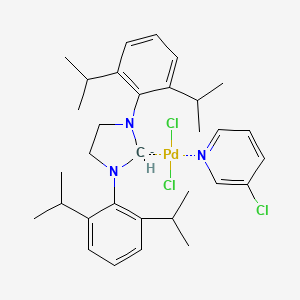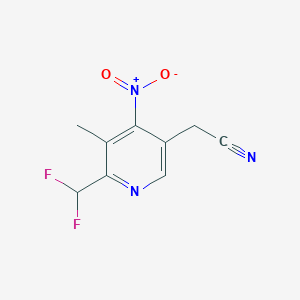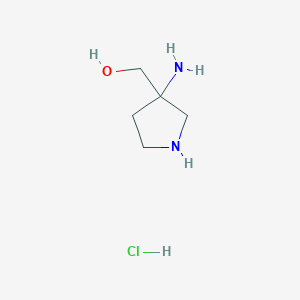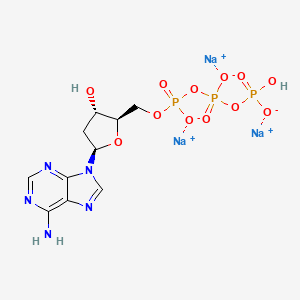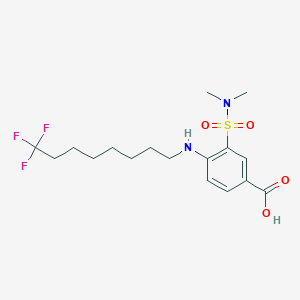
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid is a synthetic organic compound characterized by the presence of a benzoic acid core substituted with dimethylsulfamoyl and trifluorooctylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Core: The starting material, 4-aminobenzoic acid, undergoes sulfonation with dimethylsulfamoyl chloride in the presence of a base such as pyridine to form 3-(dimethylsulfamoyl)-4-aminobenzoic acid.
Introduction of the Trifluorooctylamino Group: The intermediate is then reacted with 8,8,8-trifluorooctylamine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties such as hydrophobicity and thermal stability.
Industrial Chemistry: Employed as an intermediate in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluorooctylamino group may enhance binding affinity through hydrophobic interactions, while the dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylsulfamoyl)-4-(trifluoromethylamino)benzoic acid
- 3-(Dimethylsulfamoyl)-4-(perfluorooctylamino)benzoic acid
- 3-(Dimethylsulfamoyl)-4-(octylamino)benzoic acid
Uniqueness
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid is unique due to the presence of the trifluorooctylamino group, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring these specific characteristics.
Properties
Molecular Formula |
C17H25F3N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid |
InChI |
InChI=1S/C17H25F3N2O4S/c1-22(2)27(25,26)15-12-13(16(23)24)8-9-14(15)21-11-7-5-3-4-6-10-17(18,19)20/h8-9,12,21H,3-7,10-11H2,1-2H3,(H,23,24) |
InChI Key |
ZAJDYPRGNPKHEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)NCCCCCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)
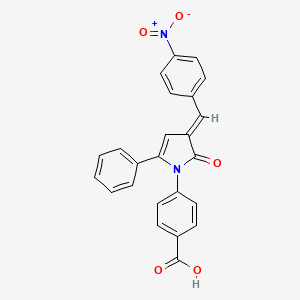
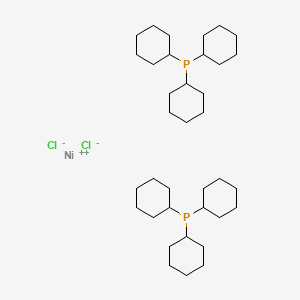
![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)
![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
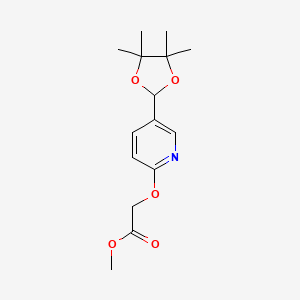
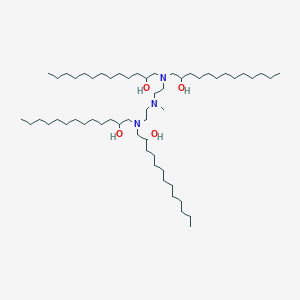
![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
